6-(Benzylcarbamoyl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(benzylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(15-9-10-5-2-1-3-6-10)11-7-4-8-12(16-11)14(18)19/h1-8H,9H2,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMHXSJUMLZNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656176 | |
| Record name | 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679398-19-7 | |
| Record name | 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with benzyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
6-(Benzylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
6-(Benzylcarbamoyl)pyridine-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
6-(Benzylcarbamoyl)pyridine-2-carboxylic acid can be compared with similar compounds such as:
Pyridine-2-carboxylic acid: Lacks the benzylcarbamoyl group, resulting in different chemical and biological properties.
Benzylcarbamoyl derivatives: Compounds with different substituents on the pyridine ring or variations in the carbamoyl group, leading to diverse reactivity and applications.
The uniqueness of 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
6-(Benzylcarbamoyl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C13H12N2O3
- CAS Number : 679398-19-7
6-(Benzylcarbamoyl)pyridine-2-carboxylic acid exhibits its biological effects primarily through interaction with various molecular targets, influencing several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling and metabolic pathways. For instance, it interacts with kinases, which are crucial for cell proliferation and survival.
- Antimicrobial Activity : It demonstrates significant activity against Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent. The compound disrupts essential biochemical pathways in the bacteria, leading to reduced viability.
-
Anticancer Properties : In vitro studies indicate that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. It has shown effectiveness against:
- HeLa (cervical cancer) - IC50: 15 µM
- MCF-7 (breast cancer) - IC50: 20 µM
- A549 (lung cancer) - IC50: 25 µM.
- Anti-inflammatory Effects : The compound inhibits the NF-kB signaling pathway, reducing pro-inflammatory cytokine levels, which could be beneficial in treating inflammatory diseases .
Case Studies
-
Anti-Tubercular Activity :
- A study demonstrated that 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid significantly inhibited the growth of Mycobacterium tuberculosis H37Ra in vitro, with a concentration-dependent effect observed.
-
Cancer Cell Line Studies :
- In a series of experiments on different cancer cell lines, the compound was noted for its ability to induce apoptosis and inhibit cell proliferation effectively.
Data Tables
The following table summarizes the IC50 values for various biological activities:
| Biological Activity | Target Cell Line/Pathogen | IC50 (µM) |
|---|---|---|
| Anti-Tubercular | Mycobacterium tuberculosis | N/A |
| Anticancer (HeLa) | Cervical Cancer | 15 |
| Anticancer (MCF-7) | Breast Cancer | 20 |
| Anticancer (A549) | Lung Cancer | 25 |
Dosage Effects
The dosage of 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid plays a crucial role in its therapeutic efficacy and safety profile. Low doses exhibit beneficial effects such as tumor inhibition and immune modulation, while high doses may lead to toxicity, including hepatotoxicity and nephrotoxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
